1,3-Benzodioxolyl-N-methylpentanamine

Catalog No.
S13267479
CAS No.
952016-78-3
M.F
C13H19NO2
M. Wt
221.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Benzodioxolyl-N-methylpentanamine

CAS Number

952016-78-3

Product Name

1,3-Benzodioxolyl-N-methylpentanamine

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-methylpentan-2-amine

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

InChI

InChI=1S/C13H19NO2/c1-3-4-11(14-2)7-10-5-6-12-13(8-10)16-9-15-12/h5-6,8,11,14H,3-4,7,9H2,1-2H3

InChI Key

PZVRSDBLMSXDCX-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC1=CC2=C(C=C1)OCO2)NC

1,3-Benzodioxolyl-N-methylpentanamine is a psychoactive compound belonging to the phenethylamine class. It is characterized by its unique structure, which includes a benzodioxole moiety and an N-methyl group attached to a pentanamine chain. This compound is considered the N-methyl derivative of 1,3-benzodioxolylpentanamine, also known as BDP or K. Its molecular formula is C13_{13}H19_{19}NO2_2 and it has gained attention for its potential psychoactive effects, similar to other compounds in its class, such as MDMA (3,4-methylenedioxymethamphetamine) .

Typical for amines and phenethylamines:

  • Reduction Reactions: The compound can be reduced using agents like lithium aluminum hydride to yield secondary amines or alcohols.
  • Oxidation Reactions: Oxidative processes can convert the amine group into corresponding aldehydes or ketones.
  • Substitution Reactions: The presence of the benzodioxole ring allows for electrophilic substitution reactions, which can modify the aromatic system .

Synthesis of 1,3-benzodioxolyl-N-methylpentanamine typically involves several steps:

  • Starting Materials: The synthesis often begins with readily available precursors such as 1,3-benzodioxole and appropriate pentanamine derivatives.
  • Formation of Intermediate: An amine can be formed through reductive amination or alkylation processes.
  • N-Methylation: The final step involves methylation of the amine using methyl iodide or another suitable methylating agent.

These methods reflect common strategies used in organic chemistry for constructing complex amines .

Several compounds share structural similarities with 1,3-benzodioxolyl-N-methylpentanamine:

Compound NameStructureNotable Features
1,3-Benzodioxolyl-N-ethylpentanamineC13_{13}H19_{19}NO2_2N-ethyl analogue; psychoactive effects similar to MDMA
1,3-Benzodioxolyl-N-methylbutanamineC12_{12}H17_{17}NO2_2Shorter carbon chain; potential for different effects
3,4-Methylenedioxymethamphetamine (MDMA)C11_{11}H15_{15}NO2_2Well-studied entactogen; significant recreational use
Methylbenzodioxolylpentanamine (MBDP)C13_{13}H19_{19}NO2_2Methyl analogue; similar psychoactive profile

Uniqueness

The uniqueness of 1,3-benzodioxolyl-N-methylpentanamine lies in its specific N-methyl substitution and the presence of the benzodioxole structure. This combination may lead to distinct pharmacological properties compared to other phenethylamines. Its relatively unexplored nature also presents opportunities for novel research into its effects and mechanisms of action .

XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

221.141578849 g/mol

Monoisotopic Mass

221.141578849 g/mol

Heavy Atom Count

16

UNII

4D904VI4GR

Wikipedia

1,3-Benzodioxolyl-N-methylpentanamine

Dates

Last modified: 08-10-2024

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